4-chloro-N-cyclohexyl-N-phenylbutanamide
Description
4-Chloro-N-cyclohexyl-N-phenylbutanamide is a chloro-substituted butanamide derivative featuring a cyclohexyl group and a phenyl group attached to the amide nitrogen. Its molecular formula is C₁₆H₂₂ClNO, with a molecular weight of 279.81 g/mol. The compound’s structure comprises a four-carbon butanamide backbone with a chlorine atom at the terminal carbon (C4) and bulky N-substituents (cyclohexyl and phenyl groups). These substituents confer steric bulk and influence physicochemical properties such as solubility and conformational flexibility.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c17-13-7-12-16(19)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1,3-4,8-9,15H,2,5-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZWRZCHQZEPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-N-phenylbutanamide typically involves the reaction of 4-chlorobutyryl chloride with N-cyclohexyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-cyclohexyl-N-phenylbutanamide can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N-cyclohexyl-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-cyclohexylbenzamide
- Molecular Formula: C₁₃H₁₆ClNO .
- Key Differences : Replaces the butanamide chain with a benzamide (aromatic ring directly bonded to the carbonyl). The cyclohexyl group is the sole N-substituent.
- Structural Insights : Adopts an L-shaped conformation in the crystal lattice, stabilized by intramolecular hydrogen bonds (N–H⋯O). The cyclohexyl ring exists in a chair conformation, enhancing rigidity compared to the more flexible butanamide chain .
- Inferred Properties : Increased aromaticity may reduce solubility in polar solvents compared to the butanamide analog.
4-Chloro-N-cyclohexyl-N-methylbutanamide
- Molecular Formula: C₁₁H₂₀ClNO .
- Key Differences : Substitutes the phenyl group with a methyl group on the amide nitrogen.
- Impact of Substituents : Reduced steric bulk (methyl vs. phenyl) likely enhances conformational flexibility and solubility. The shorter alkyl chain (butanamide retained) maintains moderate hydrophobicity.
- Applications : Methyl groups are common in drug design to modulate metabolic stability; similar derivatives may serve as intermediates in medicinal chemistry .
N-(4-Chlorophenyl)-2-phenylbutanamide
- Molecular Formula: C₁₆H₁₆ClNO .
- Key Differences : Positions the phenyl group on C2 of the butanamide chain and substitutes the amide nitrogen with a 4-chlorophenyl group.
- Structural Implications: The altered substitution pattern may influence electronic effects (e.g., dipole moments) and intermolecular interactions. Such derivatives are often intermediates in synthesizing bioactive molecules like quinoline-based compounds .
4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide
- Molecular Formula: C₁₇H₂₄ClNO₂ .
- Key Differences : Introduces a hydroxyl group on the phenyl ring and a methyl group on the cyclohexyl substituent.
- The methyl group adds steric hindrance, possibly affecting binding affinity in biological systems .
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
- Molecular Formula : C₁₃H₁₅ClN₂OS .
- Key Differences: Incorporates a cyano group and a tetrahydrobenzothiophene ring.
- Electronic Effects: The cyano group enhances electrophilicity, while the sulfur atom in the benzothiophene ring may improve metabolic stability. Such features are advantageous in agrochemical or pharmaceutical design .
Comparative Analysis Table
Biological Activity
4-Chloro-N-cyclohexyl-N-phenylbutanamide is an organic compound belonging to the amide family, characterized by its unique structure and potential biological activities. Its molecular formula is C17H24ClNO, and it has garnered interest in various fields, including medicinal chemistry and agrochemicals.
The biological activity of 4-chloro-N-cyclohexyl-N-phenylbutanamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby affecting biochemical pathways crucial for cellular function. This mechanism positions it as a candidate for further research in therapeutic applications.
Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged in therapeutic contexts. For instance, it may interfere with metabolic pathways that are dysregulated in various diseases.
- Antimicrobial Properties : Preliminary studies suggest that 4-chloro-N-cyclohexyl-N-phenylbutanamide exhibits antimicrobial activity, making it a candidate for development as an antifungal agent.
- Toxicological Profile : Understanding the toxicological implications of this compound is essential for its application in pharmaceuticals and agriculture. Studies have indicated that while it possesses biological activity, its safety profile must be thoroughly evaluated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-chloro-N-cyclohexyl-N-phenylbutanamide, a comparison with structurally similar compounds can be informative.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl 4-chlorobenzamide | Lacks butanamide moiety | Moderate enzyme inhibition |
| 4-chloro-N-cyclohexylbenzamide | Similar structure without phenyl group | Antimicrobial properties |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Contains trifluoromethyl group | Strong antifungal activity |
Case Studies
- Fungicidal Activity : A study on related amides highlighted the importance of structural modifications in enhancing antifungal properties. While 4-chloro-N-cyclohexyl-N-phenylbutanamide was not the primary focus, its structural similarities to more potent antifungal agents suggest potential for further exploration in this area .
- Enzyme Inhibition Studies : Research has indicated that compounds with similar amide structures can effectively inhibit certain enzymes involved in cancer progression. This positions 4-chloro-N-cyclohexyl-N-phenylbutanamide as a candidate for further investigation in cancer therapeutics .
Research Findings
Recent findings emphasize the need for comprehensive studies on the biological effects of 4-chloro-N-cyclohexyl-N-phenylbutanamide:
- In vitro Studies : Laboratory tests have demonstrated varying degrees of enzyme inhibition and antimicrobial activity, warranting further investigation into its mechanisms and potential applications.
- In vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and long-term effects of this compound on biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
